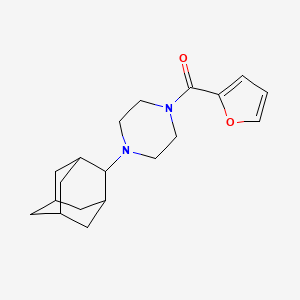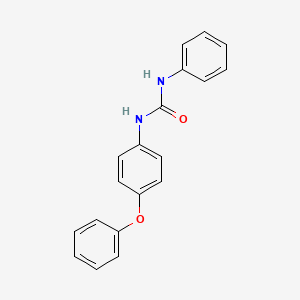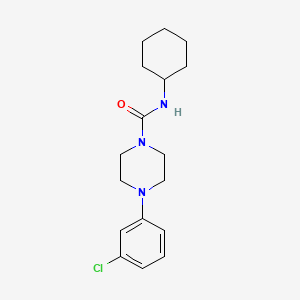
1-(2-adamantyl)-4-(2-furoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-adamantyl)-4-(2-furoyl)piperazine, also known as AFA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. AFA belongs to the class of adamantyl-substituted piperazines and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of 1-(2-adamantyl)-4-(2-furoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in the body. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation. This compound has also been found to interact with the dopamine and serotonin receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects. This compound has also been found to modulate the immune response and inhibit the growth of cancer cells. In addition, this compound has been shown to have antiviral activity against HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-adamantyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, including its unique chemical structure, potential therapeutic applications, and availability. However, this compound also has some limitations, such as its low solubility in water and its relatively high cost.
Orientations Futures
There are several future directions for research on 1-(2-adamantyl)-4-(2-furoyl)piperazine. One area of interest is the development of this compound-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the optimization of the synthesis method to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various fields such as neuroscience, cancer, and infectious diseases. The synthesis method of this compound involves the reaction of 2-furoic acid with 2-adamantanone in the presence of a dehydrating agent such as thionyl chloride. This compound has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, and it has also been found to inhibit the growth of cancer cells and have antiviral activity against HIV and hepatitis C virus. While this compound has several advantages for lab experiments, it also has some limitations, and further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-(2-adamantyl)-4-(2-furoyl)piperazine involves the reaction of 2-furoic acid with 2-adamantanone in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with piperazine to obtain this compound. The purity of the compound can be improved by recrystallization or chromatography techniques.
Applications De Recherche Scientifique
1-(2-adamantyl)-4-(2-furoyl)piperazine has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective effects against oxidative stress and inflammation. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also shown promising results in the treatment of infectious diseases such as HIV and hepatitis C virus.
Propriétés
IUPAC Name |
[4-(2-adamantyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-19(17-2-1-7-23-17)21-5-3-20(4-6-21)18-15-9-13-8-14(11-15)12-16(18)10-13/h1-2,7,13-16,18H,3-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHLZWPYJQQFIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2C3CC4CC(C3)CC2C4)C(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)

![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)


![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)


![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)
![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)

![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)